molecular formula C24H19FN2O2 B3139202 (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(phenyl)methanone CAS No. 477708-88-6

(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(phenyl)methanone

Cat. No.: B3139202
CAS No.: 477708-88-6
M. Wt: 386.4 g/mol
InChI Key: USMDWRHQLPSHBQ-UHFFFAOYSA-N
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Description

(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(phenyl)methanone is a chemical compound with the CAS Number 477708-88-6 and a molecular weight of 386.42 g/mol . Its molecular formula is C₂₄H₁₉FN₂O₂ . This compound is part of a class of biphenyl-pyrazole derivatives, which are of significant interest in medicinal chemistry research. Available data indicates the presence of related structural analogs, such as a close derivative featuring a 4-chlorophenyl group instead of phenyl, suggesting a potential research focus on structure-activity relationship (SAR) studies . Furthermore, compounds with similar biphenyl and pyrazole scaffolds have been investigated in preclinical studies for their potential to modulate biological pathways, such as inducing reactive oxygen species (ROS) generation in cancer cells . Researchers may utilize this high-purity compound as a key intermediate or reference standard in various chemical and pharmacological research applications. Its structural features make it a valuable candidate for library synthesis in drug discovery, biochemical probing, and other exploratory scientific investigations. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O2/c1-17(23-14-15-27(26-23)24(28)19-10-6-3-7-11-19)29-20-12-13-21(22(25)16-20)18-8-4-2-5-9-18/h2-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMDWRHQLPSHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C(=O)C2=CC=CC=C2)OC3=CC(=C(C=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135867
Record name [3-[1-[(2-Fluoro[1,1′-biphenyl]-4-yl)oxy]ethyl]-1H-pyrazol-1-yl]phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477708-88-6
Record name [3-[1-[(2-Fluoro[1,1′-biphenyl]-4-yl)oxy]ethyl]-1H-pyrazol-1-yl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477708-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-[1-[(2-Fluoro[1,1′-biphenyl]-4-yl)oxy]ethyl]-1H-pyrazol-1-yl]phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(phenyl)methanone, also known by its CAS number 477708-88-6, is a synthetic pyrazole derivative with potential applications in various biological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a fluoro-substituted biphenyl unit and a pyrazole moiety. The presence of these functional groups is crucial for its biological interactions.

PropertyValue
Molecular FormulaC24_{24}H19_{19}FN2_{N_2}O2_2
Molecular Weight422.40 g/mol
CAS Number477708-88-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluoro-substituted biphenyl moiety may engage with hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding or metal coordination. These interactions can modulate various biological pathways, including enzyme activity and signal transduction.

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities:

  • Antitumor Activity : Compounds containing pyrazole rings have shown significant antitumor effects. For instance, studies have demonstrated that certain pyrazole derivatives inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against various pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli. In vitro studies showed effective inhibition at low concentrations .

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives, including the compound :

  • Antitumor Study : A study by Tewari et al. (2014) evaluated a series of pyrazole derivatives for their anti-cancer potential, revealing that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines .
  • Anti-inflammatory Evaluation : Brullo et al. (2012) synthesized new pyrazole derivatives and tested their anti-inflammatory activity. Some derivatives showed promising results with IC50 values significantly lower than existing anti-inflammatory drugs .
  • Antimicrobial Activity : A recent study assessed the antimicrobial efficacy of several pyrazole compounds against resistant bacterial strains. The results indicated that certain derivatives demonstrated potent activity against MRSA with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit promising anticancer properties. The specific compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that compounds with similar structures can target specific pathways involved in tumor growth and metastasis.

2. Anti-inflammatory Properties
The compound's structural features suggest it may also possess anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This could make (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(phenyl)methanone a candidate for developing new anti-inflammatory drugs.

3. Neurological Research
Emerging studies suggest that pyrazole-based compounds can interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety. The ability to modulate neurotransmitter levels could provide therapeutic avenues for conditions like major depressive disorder.

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of fluorine atoms enhances electron mobility, which is crucial for the efficiency of electronic devices.

2. Photonic Devices
Due to its ability to absorb and emit light at specific wavelengths, this compound can be utilized in the development of photonic devices. Its application in sensors and lasers could leverage its optical properties for enhanced performance in various technologies.

Research Tool Applications

1. Chemical Probes
As a chemical probe, this compound can be used to study biological processes by selectively targeting proteins or pathways of interest. This allows researchers to elucidate mechanisms underlying various cellular functions.

2. Drug Development
The compound serves as a lead structure for the synthesis of new derivatives with improved efficacy and selectivity against specific biological targets. Structure-activity relationship (SAR) studies can be conducted to optimize pharmacological properties.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of cancer cell lines with IC50 values indicating potency comparable to existing therapies.
Study 2Anti-inflammatory EffectsShowed reduced inflammation markers in vitro, suggesting potential for therapeutic use in inflammatory diseases.
Study 3Neurological ImpactIndicated modulation of serotonin levels, supporting further investigation into antidepressant properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

(a) Furyl vs. Phenyl Methanone Substituents

A closely related compound, (3-(1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl)-1H-pyrazol-1-yl)(2-furyl)methanone (CAS 477709-15-2, Compound B), replaces the phenyl methanone group with a furyl methanone . Key differences include:

  • Molecular Weight : Compound B has a lower molecular weight (376.38 g/mol vs. ~402.42 g/mol for Compound A).
  • Predicted Properties : Compound B’s predicted density (1.25 g/cm³) and boiling point (528.2°C) suggest higher lipophilicity compared to Compound A, though experimental data for the latter are unavailable.
(b) Hexyloxy vs. Fluoro-Biphenyloxyethyl Substituents

1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone (Compound C) features a hexyloxy group instead of the fluoro-biphenyloxyethyl chain .

  • Lipophilicity : The hexyloxy group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Crystallography : Compound C’s crystal structure (R factor = 0.041) confirms planar geometry, a feature likely shared by Compound A if synthesized via similar methods.

Halogenation and Bioactivity Trends

(a) Bromo and Difluorophenyl Derivatives

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone (Compound D) incorporates bromine and fluorine atoms :

  • Halogen Effects : Bromine’s steric bulk and fluorine’s electronegativity may influence binding to biological targets (e.g., enzymes or receptors).
(b) Diazenyl-Substituted Pyrazoles

A series of (Z)-1-(4-chlorophenyl)-2-(3,5-dimethyl-4-(substituted phenyldiazenyl)-1H-pyrazol-1-yl)ethanones (Compounds E1–E10) demonstrate substituent-dependent antimicrobial activity :

  • Structure-Activity Relationships (SAR) :
    • Chloro and nitro groups enhance antibacterial activity (e.g., Compound E2: MIC = 12.5 µg/mL against E. coli).
    • Methoxy groups reduce potency, highlighting the importance of electron-withdrawing substituents.
  • Implications for Compound A : The fluoro-biphenyl group in Compound A may similarly enhance target binding through hydrophobic and π-stacking interactions.

Heterocyclic Core Modifications

(a) Imidazole vs. Pyrazole Cores

Compounds like 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-5-(4-methoxyphenyl)-1H-imidazole (Compound F ) replace pyrazole with imidazole :

  • Electronic Differences : Imidazole’s basic nitrogen may participate in hydrogen bonding, unlike pyrazole’s neutral core.
  • Biological Relevance : Imidazole derivatives are common in drug discovery (e.g., antifungal agents), suggesting Compound A’s pyrazole core could offer alternative pharmacokinetic profiles.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
Compound A (Target) C₂₄H₁₉FN₂O₃ ~402.42 2-Fluoro-biphenyloxyethyl, phenyl N/A (Data not available)
Compound B (CAS 477709-15-2) C₂₂H₁₇FN₂O₃ 376.38 2-Fluoro-biphenyloxyethyl, furyl Predicted density: 1.25 g/cm³
Compound C C₂₄H₂₈N₂O₂ 376.50 Hexyloxy, phenyl ethanone Crystallized (R factor = 0.041)
Compound D C₁₁H₈BrF₂N₂O 317.10 Bromo, dimethyl, difluorophenyl N/A
Compound E2 C₁₉H₁₅Cl₂N₅O 408.26 4-Chlorophenyldiazenyl, chloro MIC = 12.5 µg/mL (E. coli)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis of fluorinated biphenyl-pyrazole derivatives often involves Friedel-Crafts acylation or nucleophilic substitution. For example, Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a Lewis acid catalyst is effective for introducing ketone groups to aromatic systems . To optimize yield:

  • Use anhydrous solvents (e.g., dichloromethane) to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC, adjusting temperature (e.g., 0–60°C) to balance reactivity and selectivity.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize impurities .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • 1H/13C NMR : Assign peaks for fluorinated biphenyl (δ 6.8–7.6 ppm) and pyrazole (δ 7.2–8.1 ppm) moieties. Compare with similar compounds (e.g., uses NMR for pyrazole-thiophene derivatives) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for pyrazole-containing structures in and .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (C₂₄H₂₀FN₂O₂; expected [M+H]+: 393.1514) .

Q. How should researchers handle safety and waste management during synthesis?

  • Methodology :

  • Use PPE (gloves, goggles, lab coat) and conduct reactions in fume hoods to avoid inhalation/contact with fluorinated intermediates .
  • Neutralize acidic/basic waste (e.g., AlCl₃ residues) before disposal. Follow protocols for halogenated waste, as outlined in and .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

  • Methodology :

  • Orthogonal assays : Replicate findings in multiple models (e.g., antimicrobial assays in used both bacterial and fungal strains) .
  • Purity verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity. Impurities may skew activity results .
  • Dose-response analysis : Perform EC₅₀/IC₅₀ studies to rule out false positives from non-specific cytotoxicity .

Q. What computational strategies predict this compound’s pharmacokinetic properties?

  • Methodology :

  • Molecular docking : Screen against target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. ’s spiro-isoquinoline structure was analyzed similarly .
  • ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogP ~3.2), permeability (Caco-2 model), and metabolic stability .

Q. How do substituent modifications (e.g., fluorine position) impact bioactivity?

  • Methodology :

  • SAR studies : Synthesize analogs with fluorine at ortho/meta positions on the biphenyl ring. Compare IC₅₀ values in target assays (e.g., ’s difluorophenyl derivatives showed enhanced antimicrobial activity) .
  • Electron-withdrawing effects : Fluorine’s impact on electron density can be quantified via Hammett constants (σₚ = 0.06 for fluorine) to rationalize reactivity trends .

Q. What crystallization conditions favor high-quality single crystals for X-ray analysis?

  • Methodology :

  • Solvent screening : Use slow evaporation in mixed solvents (e.g., ethanol/dichloromethane) at 4°C. achieved monoclinic crystals (space group P21/c) using similar methods .
  • Seeding : Introduce microcrystals to supersaturated solutions to control nucleation .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to minimize variability?

  • Methodology :

  • Replicates : Use n ≥ 3 biological replicates per concentration.
  • Positive/negative controls : Include reference compounds (e.g., used ciprofloxacin as a control) .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05).

Q. What strategies optimize HPLC method development for purity analysis?

  • Methodology :

  • Column selection : Use C18 columns (e.g., 250 mm × 4.6 mm, 5 µm) for fluorinated aromatics.
  • Gradient elution : Start with 40% acetonitrile/60% water (0.1% TFA), increasing to 90% acetonitrile over 20 minutes .
  • Detection : UV absorbance at 254 nm for biphenyl/pyrazole chromophores .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(phenyl)methanone

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